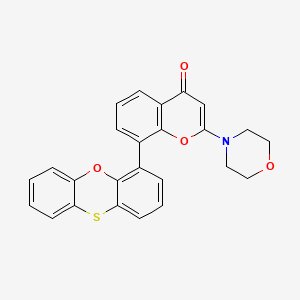
2-Morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a morpholine ring, a phenoxathiin moiety, and a chromenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the reaction of salicylaldehyde with substituted acrylonitriles, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-morpholin-4-yl-7-phenyl-4H-chromen-4-one: A similar compound with a phenyl group instead of a phenoxathiin moiety.
LY294002: A morpholine-containing compound known for its inhibitory effects on phosphoinositide 3-kinases.
Uniqueness
2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C25H19NO4S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one |
InChI |
InChI=1S/C25H19NO4S/c27-19-15-23(26-11-13-28-14-12-26)30-24-16(5-3-7-18(19)24)17-6-4-10-22-25(17)29-20-8-1-2-9-21(20)31-22/h1-10,15H,11-14H2 |
Clé InChI |
IAMQVMPIHMBYSY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=C5C(=CC=C4)SC6=CC=CC=C6O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



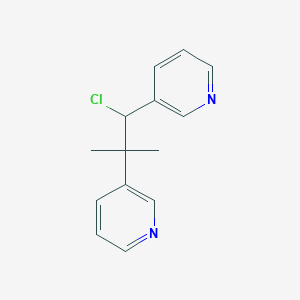

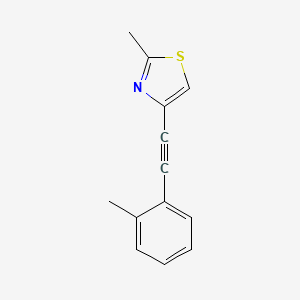



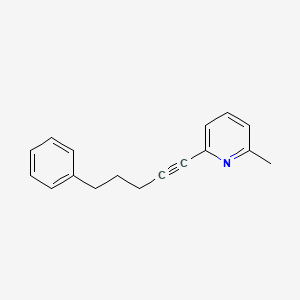
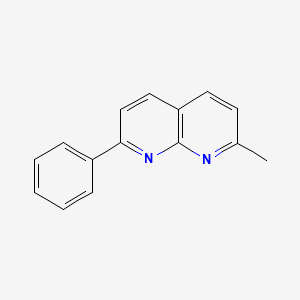
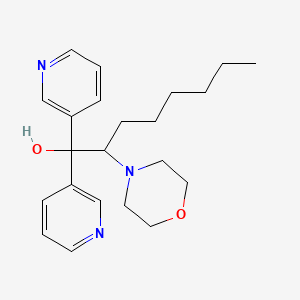
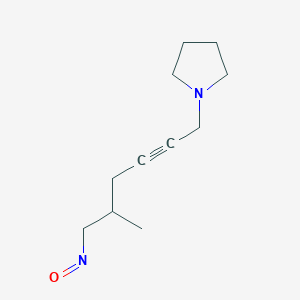

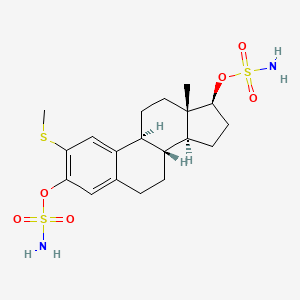
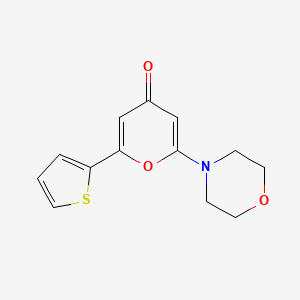
![2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841949.png)